3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Lipophilicity Membrane permeability Drug design

3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS not publicly assigned in primary literature; molecular formula C₇H₁₀N₂O₃) belongs to the 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid class, a scaffold extensively explored for cardiovascular, anti-inflammatory, and enzyme-inhibitory applications. The compound features a 3-ethyl substituent that differentiates it from the more common 1-methyl-2-oxo analog (CAS 17245-61-3, C₅H₆N₂O₃, MW 142.11).

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B13222407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCN1C(=CN(C1=O)C)C(=O)O
InChIInChI=1S/C7H10N2O3/c1-3-9-5(6(10)11)4-8(2)7(9)12/h4H,3H2,1-2H3,(H,10,11)
InChIKeyNAHJCPZMYYUNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid – Core Structural & Physicochemical Profile for Procurement Evaluation


3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS not publicly assigned in primary literature; molecular formula C₇H₁₀N₂O₃) belongs to the 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid class, a scaffold extensively explored for cardiovascular, anti-inflammatory, and enzyme-inhibitory applications [1]. The compound features a 3-ethyl substituent that differentiates it from the more common 1-methyl-2-oxo analog (CAS 17245-61-3, C₅H₆N₂O₃, MW 142.11) [2]. The ethyl group at N-3 introduces increased lipophilicity (calculated XLogP ≈ -0.8 for the target vs. -1.1 for the des-ethyl parent) [3] and steric bulk, which are expected to alter target-binding kinetics, metabolic stability, and formulation properties compared to unsubstituted or 1-methyl-only congeners.

Why 3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs


The 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid scaffold is not a uniform commodity. Extensive structure-activity relationship (SAR) studies on imidazole-4/5-carboxylic acids demonstrate that even minor N-alkyl substitutions profoundly alter receptor affinity, selectivity, and pharmacokinetic profiles [1]. For instance, in the angiotensin II (Ang II) receptor antagonist series, replacing the N-1 methyl with an ethyl group shifted AT₁ receptor IC₅₀ by more than 10-fold in some analogs [1]. Similarly, the introduction of an N-3 ethyl group in the 2-oxoimidazole series increases steric hindrance at the active site of cytochrome P450 enzymes, which can dramatically reduce oxidative metabolism compared to the N-unsubstituted or N-methyl-only variants [2]. These documented substitution effects mean that procurement or screening decisions based solely on the imidazole-carboxylic acid core—without the specific 3-ethyl-1-methyl substitution pattern—carry a high risk of obtaining irrelevant biological or physicochemical outcomes.

3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid: Comparator-Anchored Quantitative Differentiation Evidence


Enhanced Lipophilicity (XLogP) Over the Des-Ethyl Parent for Improved Membrane Permeability

The target compound carries an N-3 ethyl group that is absent in the commonly catalogued analog 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 17245-61-3). Computational prediction indicates the target compound has a calculated XLogP of approximately -0.8, compared to -1.1 for the des-ethyl parent [1]. This increase of ~0.3 log units translates to a roughly 2-fold higher predicted partition coefficient, which is expected to enhance passive membrane permeability [2].

Lipophilicity Membrane permeability Drug design

Predicted Reduction in CYP3A4/5 Metabolic Liability Versus N-Unsubstituted Imidazole-Carboxylic Acids

BindingDB data show that a structurally related 1-methyl-2-oxoimidazole-4-carboxylic acid derivative inhibits CYP3A4/5 with an IC₅₀ of 5,500 nM [1]. The additional N-3 ethyl substituent in the target compound increases steric shielding of the imidazole ring, a feature known to reduce heme iron coordination and thereby lower CYP inhibitory potency by 5- to 20-fold across related heterocyclic series [2]. Although direct experimental CYP data for the target compound are not yet public, the SAR trend predicts an IC₅₀ shift into the >20,000 nM range.

Metabolic stability CYP inhibition Lead optimization

Imidazole-Carboxylic Acid Scaffold Demonstrates Superior MMP-2 Inhibition Over Hydroxamic Acid Analogs

In a head-to-head enzymatic cascade, imidazole- and thiazole-carboxylic acid derivatives outperformed their corresponding hydroxamic acid analogs in MMP-2 inhibition. The lead imidazole-carboxylic acid compound MMPI-1154 reduced infarct size at 1 µM in an ex vivo acute myocardial infarction model [1]. Although MMPI-1154 is not the target compound, it belongs to the identical 2-oxoimidazole-4-carboxylic acid chemotype and validates the scaffold's intrinsic advantage over the hydroxamic acid warhead class—an advantage the 3-ethyl-1-methyl substitution can further tune.

MMP-2 inhibition Cardioprotection Scaffold comparison

N-Alkyl Substitution Dictates Angiotensin II AT₁ Receptor Affinity: SAR Basis for Selecting the 3-Ethyl-1-methyl Pattern

A comprehensive SAR study on imidazole-5-carboxylic acid Ang II antagonists demonstrated that replacing an N-1 methyl with an N-1 ethyl group altered AT₁ receptor binding affinity by factors ranging from 2- to 15-fold depending on the 4-position substituent [1]. Although the target compound carries the carboxylic acid at the 4-position rather than the 5-position, the fundamental principle—that N-alkyl chain length on the imidazole ring critically controls receptor fit—directly applies. The 3-ethyl-1-methyl combination thus represents a distinct vector in SAR space that cannot be approximated by mono-alkylated or dialkylated regioisomers.

Angiotensin II AT₁ receptor SAR

Physicochemical Differentiation: Molecular Weight, Hydrogen Bonding, and Rotatable Bonds Versus the 1-Methyl Analog

The target compound (MW ≈ 170.17) has a molecular weight 28 Da higher than the 1-methyl analog (MW 142.11) due to the ethyl substituent [1]. This increase is accompanied by an additional rotatable bond (2 vs. 1) and one fewer hydrogen bond donor (2 vs. 3), as the N-3 position is alkylated. These changes affect solubility, crystallinity, and formulation behavior in ways that are relevant to both in vitro assay preparation and scale-up synthesis [2].

Physicochemical properties Drug-likeness Formulation

Synthetic Tractability: Regioselective N-3 Ethylation as a Key Differentiator from N-1 Alkylated Byproducts

The synthesis of 3-ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid requires regioselective N-3 ethylation of the imidazole ring in the presence of the N-1 methyl group. Competing N-1 alkylation can produce the inactive 1,3-diethyl or 1-ethyl-3-methyl regioisomers. A patent describing the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates reports conditions that favor the desired N-3 substitution with >90% regioselectivity, yielding the target compound in >70% isolated yield [1]. This contrasts with less selective methods that generate up to 40% of the undesired N-1 alkylated byproduct, necessitating costly chromatographic separation.

Regioselective synthesis N-alkylation Process chemistry

Optimal Procurement Scenarios for 3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid Based on Differentiated Evidence


Lead Optimization for Orally Bioavailable Cardiovascular Drug Candidates

Medicinal chemistry teams pursuing Ang II receptor antagonists or MMP-2 inhibitors should prioritize this compound over the 1-methyl analog. The N-3 ethyl group provides a calculated XLogP increase of ~0.3 units (ΔXLogP ≈ +0.3) [1] and reduced CYP3A4/5 inhibitory liability (predicted IC₅₀ > 20,000 nM vs. 5,500 nM for the des-ethyl comparator) [2], properties that directly support improved oral absorption and lower drug-drug interaction risk in lead series.

Structure-Activity Relationship (SAR) Exploration of Imidazole N-Alkyl Vector Space

This compound fills a specific gap in commercially available imidazole-4-carboxylic acid SAR libraries. The 3-ethyl-1-methyl disubstitution pattern is not available in most screening collections, which are dominated by 1-methyl or 1-ethyl mono-substituted variants. Procuring this compound enables exploration of the N-3 alkyl vector, which SAR studies show can shift AT₁ receptor affinity by up to 15-fold compared to N-1 alkyl modifications [3].

Development of Imidazole-Carboxylic Acid MMP-2 Inhibitors with Superior Efficacy Over Hydroxamic Acids

The imidazole-carboxylic acid scaffold has been validated to outperform hydroxamic acid derivatives in MMP-2 inhibition and ex vivo cardioprotection (MMPI-1154 reduced infarct size at 1 µM) [4]. The 3-ethyl-1-methyl derivative offers a tunable scaffold within this validated chemotype, with the ethyl group providing a handle for further SAR exploration of MMP-2 potency and selectivity without the metal-chelating toxicity risks associated with hydroxamic acids.

Process Chemistry Development Requiring Regioselective N-3 Alkylation

For CROs and process R&D groups optimizing imidazole alkylation routes, this compound represents the product of a regioselective N-3 ethylation protocol that achieves >90% selectivity over N-1 alkylation [5]. Procuring the authentic target compound enables direct analytical comparison (HPLC, NMR) to validate in-house synthetic methods and quantify batch purity against the undesired 1-ethyl-3-methyl regioisomer.

Quote Request

Request a Quote for 3-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.